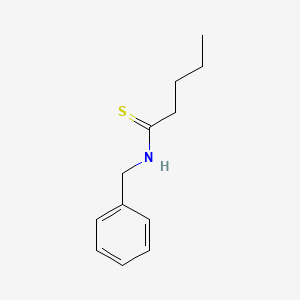phosphanium chloride CAS No. 139549-58-9](/img/structure/B14269078.png)
[(1,3-Benzoxazol-2-yl)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)methylphosphanium chloride is an organic compound that features a benzoxazole ring fused with a triphenylphosphonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)methylphosphanium chloride typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This intermediate is then reacted with triphenylphosphine and a halogenating agent such as phosphorus trichloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
科学的研究の応用
(1,3-Benzoxazol-2-yl)methylphosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes[][3].
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)methylphosphanium chloride involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (1,3-Benzoxazol-2-yl)methyl]triphenylphosphonium bromide
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamides
Uniqueness
(1,3-Benzoxazol-2-yl)methylphosphanium chloride is unique due to its combination of a benzoxazole ring and a triphenylphosphonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
139549-58-9 |
|---|---|
分子式 |
C26H21ClNOP |
分子量 |
429.9 g/mol |
IUPAC名 |
1,3-benzoxazol-2-ylmethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H21NOP.ClH/c1-4-12-21(13-5-1)29(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-27-24-18-10-11-19-25(24)28-26;/h1-19H,20H2;1H/q+1;/p-1 |
InChIキー |
BWHMPPWGQMPESF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



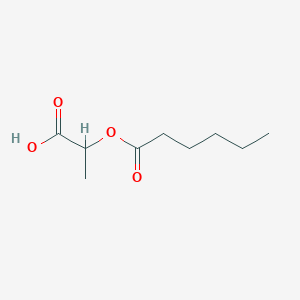
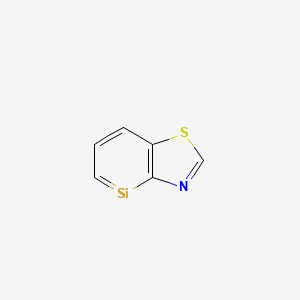
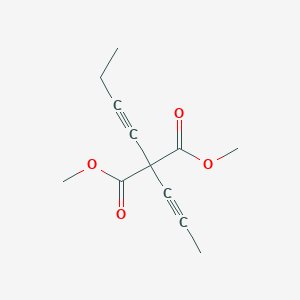
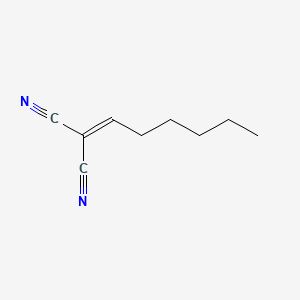

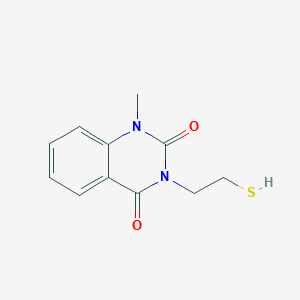


![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
